4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid
CAS No.: 1319131-87-7
Cat. No.: VC2917141
Molecular Formula: C10H6Br2N2O2
Molecular Weight: 345.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1319131-87-7 |
|---|---|
| Molecular Formula | C10H6Br2N2O2 |
| Molecular Weight | 345.97 g/mol |
| IUPAC Name | 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C10H6Br2N2O2/c11-6-3-1-5(2-4-6)8-7(12)9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16) |
| Standard InChI Key | HXLYQTRCABXQDI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NNC(=C2Br)C(=O)O)Br |
| Canonical SMILES | C1=CC(=CC=C1C2=NNC(=C2Br)C(=O)O)Br |
Introduction
4-Bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic organic compound characterized by a pyrazole ring substituted with two bromine atoms and a carboxylic acid group. Its unique structure contributes to various chemical properties and potential applications in medicinal chemistry and materials science. This compound is identified by the CAS number 1319131-87-7 and has garnered attention due to its intriguing chemical reactivity and biological activities .
Synthesis and Chemical Reactions
The synthesis of 4-bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid typically involves the formation of the pyrazole ring followed by carboxylation. In industrial settings, these synthetic routes may be optimized for large-scale production using continuous flow reactors to enhance efficiency during bromination and carboxylation processes. Catalysts may be employed to improve reaction rates and yields.
Synthesis Steps:
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Pyrazole Ring Formation: This involves the condensation of appropriate precursors to form the pyrazole core.
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Bromination: Introduction of bromine atoms at specific positions on the pyrazole ring.
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Carboxylation: Addition of a carboxylic acid group to the pyrazole ring.
Applications and Biological Activities
4-Bromo-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological activities, including anti-inflammatory and anticancer properties. The compound's potential therapeutic effects arise from its interactions with specific enzymes or receptors, modulating their activity through various mechanisms.
Potential Applications:
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Medicinal Chemistry: Potential use in drug development due to its biological activities.
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Materials Science: Its unique chemical structure makes it suitable for various synthetic applications.
Comparison with Related Compounds
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